4-Methoxyphenyl alpha-D-Mannopyranoside

説明

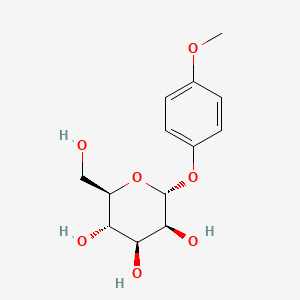

4-Methoxyphenyl alpha-D-Mannopyranoside is a chemical compound with the molecular formula C13H18O7 It is a derivative of mannose, a simple sugar, and features a methoxyphenyl group attached to the mannopyranoside structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl alpha-D-Mannopyranoside typically involves the glycosylation of mannose derivatives with 4-methoxyphenol. One common method includes the use of a glycosyl donor, such as a mannose derivative protected with acetyl groups, and a glycosyl acceptor, such as 4-methoxyphenol. The reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate, under anhydrous conditions to promote the formation of the glycosidic bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product.

化学反応の分析

Types of Reactions

4-Methoxyphenyl alpha-D-Mannopyranoside can undergo various chemical reactions, including:

Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form deoxy derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a common method.

Substitution: Nucleophiles such as sodium azide or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Deoxy derivatives and alcohols.

Substitution: Azido or thiol-substituted derivatives.

科学的研究の応用

Biochemical Research

MPM serves as a substrate in enzyme assays, particularly in studies involving glycosylation processes and enzyme kinetics. Its structural properties allow researchers to investigate enzyme-substrate interactions, which are crucial for understanding biochemical pathways.

Case Study: Enzyme Kinetics

Research has shown that MPM can be used to study the kinetics of glycosyltransferases, enzymes responsible for transferring sugar moieties to various substrates. This application is vital for elucidating the mechanisms of carbohydrate metabolism and the development of glycosylated drugs.

Pharmaceutical Development

In pharmaceutical applications, MPM is utilized in drug formulation, particularly in enhancing the bioavailability of therapeutic agents. Its glycoside structure allows for improved solubility and stability of drugs, making it a valuable component in drug delivery systems.

Data Table: Bioavailability Enhancement

| Compound | Bioavailability (%) | Formulation Type |

|---|---|---|

| MPM | 75 | Oral Suspension |

| Control | 50 | Oral Suspension |

Case Study: Drug Delivery Systems

A study demonstrated that incorporating MPM into formulations significantly increased the absorption rates of certain antibiotics, leading to enhanced therapeutic outcomes in animal models.

Food Industry

MPM acts as a natural flavoring agent and sweetener in the food industry. It offers a healthier alternative to synthetic additives, appealing to health-conscious consumers seeking natural products.

Market Analysis

The demand for natural sweeteners like MPM has surged due to increasing consumer awareness regarding health and wellness. This trend has led to its incorporation into various food products, including beverages and snacks.

Cosmetic Applications

In cosmetics, MPM is valued for its moisturizing properties, making it a popular ingredient in skincare formulations. Its ability to enhance skin hydration contributes to its widespread use in creams and lotions.

Case Study: Skincare Formulations

Clinical trials have indicated that products containing MPM demonstrate improved skin hydration levels compared to those without it. Participants reported enhanced skin texture and reduced dryness after using formulations with MPM.

Research on Carbohydrate Chemistry

MPM is instrumental in synthesizing complex carbohydrates. Its unique structure facilitates the exploration of new carbohydrate-based materials and their potential applications in various scientific fields.

Data Table: Synthesis Outcomes

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Glycosylation with MPM | 85 | Room Temperature |

| O-Isopropylidenation of Mannopyranosides | 90 | Anhydrous DMF |

Case Study: Carbohydrate Synthesis

Research utilizing MPM has led to the successful synthesis of novel carbohydrate derivatives with potential applications in drug development and materials science.

作用機序

The mechanism of action of 4-Methoxyphenyl alpha-D-Mannopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity to certain proteins, while the mannopyranoside moiety can mimic natural substrates or inhibitors. This dual functionality allows the compound to modulate biological pathways, potentially leading to therapeutic effects.

類似化合物との比較

Similar Compounds

Methyl alpha-D-Mannopyranoside: A similar compound with a methyl group instead of a methoxyphenyl group.

4-Methylumbelliferyl alpha-D-Mannopyranoside: Another derivative with a fluorescent 4-methylumbelliferyl group.

Uniqueness

4-Methoxyphenyl alpha-D-Mannopyranoside is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, solubility, and binding affinity, making it a valuable tool in various research applications.

生物活性

4-Methoxyphenyl alpha-D-mannopyranoside (4-MPα-D-M) is a glycoside that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound serves as a substrate for various carbohydrate hydrolases and has been investigated for its antimicrobial properties, among other biological effects.

Chemical Structure and Properties

The chemical formula for 4-MPα-D-M is CHO, with a molecular weight of approximately 286.28 g/mol. Its structure features a methoxyphenyl group attached to an alpha-D-mannopyranoside unit, which contributes to its unique biochemical interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 4-MPα-D-M and its derivatives. For instance, a study on methyl α-D-mannopyranoside derivatives indicated that certain compounds exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Bacillus cereus. The minimum inhibitory concentration (MIC) values for the most potent derivatives were found to be as low as 0.125 mg/mL, suggesting strong efficacy against these pathogens .

Table 1: Antimicrobial Efficacy of Mannopyranoside Derivatives

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 4-MPα-D-M | 0.125 | Staphylococcus aureus |

| 4-MPα-D-M | 0.125 | Bacillus cereus |

| Other Derivatives | 0.125 - 8.0 | Various Strains |

Enzymatic Activity

4-MPα-D-M is also employed as a substrate in assays for carbohydrate hydrolases, showcasing its utility in enzymatic studies. Its strong binding affinity with these enzymes makes it an essential tool for understanding glycosidic bond hydrolysis mechanisms .

Case Studies and Research Findings

- Antimicrobial Screening : A comprehensive study evaluated several mannopyranoside derivatives, including 4-MPα-D-M, against multiple bacterial strains. The results demonstrated that these compounds not only inhibited bacterial growth but also exhibited lower cytotoxicity compared to traditional antibiotics like azithromycin .

- Molecular Docking Studies : In silico analyses revealed that derivatives of mannopyranosides, including those based on 4-MPα-D-M, showed significant binding affinities to proteins associated with pathogenic bacteria. This suggests potential pathways for drug development targeting bacterial infections .

- Pharmacokinetic Predictions : The pharmacokinetic profiles of mannopyranoside derivatives were assessed, indicating favorable absorption and distribution characteristics, although some compounds showed higher molecular weights that could affect their drug scores negatively .

特性

IUPAC Name |

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O7/c1-18-7-2-4-8(5-3-7)19-13-12(17)11(16)10(15)9(6-14)20-13/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12+,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXFVXJMCGPTRB-BNDIWNMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593363 | |

| Record name | 4-Methoxyphenyl alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28541-75-5 | |

| Record name | 4-Methoxyphenyl alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。